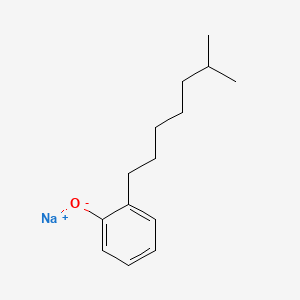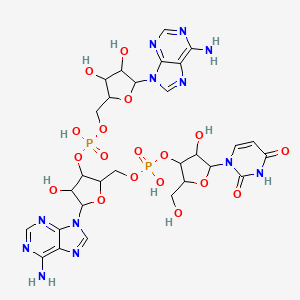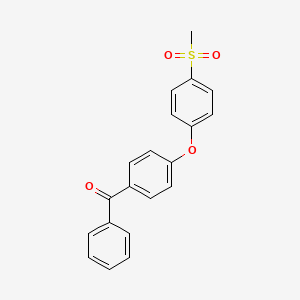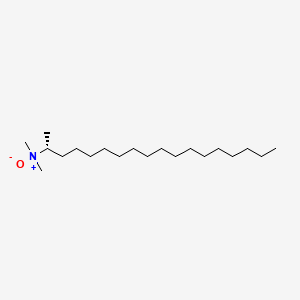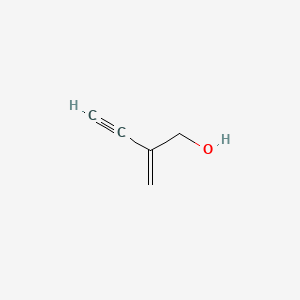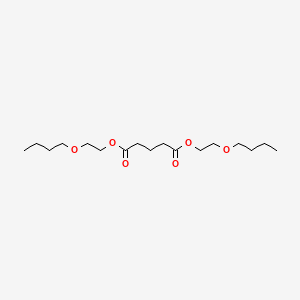![molecular formula C15H28O B12663049 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL CAS No. 84963-20-2](/img/structure/B12663049.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL: is a bicyclic organic compound with the molecular formula C15H26O It is characterized by its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions are carried out using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one.
Reduction: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane.
Substitution: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-chloride.
Applications De Recherche Scientifique
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol: Different substitution pattern and functional groups.
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84963-20-2 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-ol |
InChI |
InChI=1S/C15H28O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-14,16H,5-9H2,1-4H3 |
Clé InChI |
ZUHPEDITQIGEDD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(CC2(C)C)C(C(CC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



